molecular formula C14H19N4O4+ B12344971 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne

Cat. No.: B12344971
M. Wt: 307.32 g/mol
InChI Key: GUWQYFPYUHHTCW-UHFFFAOYSA-N
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Description

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne typically involves multi-step reactions starting from readily available precursors. One common approach includes the cycloaddition of azomethine ylides generated in situ from isatin derivatives and amino acids . This method allows for the efficient construction of the spirocyclic core with high regioselectivity and stereoselectivity.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of transition metal catalysts and environmentally benign solvents can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly valuable for applications requiring specific molecular interactions and stability under various conditions.

Properties

Molecular Formula

C14H19N4O4+

Molecular Weight

307.32 g/mol

IUPAC Name

tert-butyl 3,4-dioxospiro[6,7-dihydropyrrolo[2,1-c][1,2,4]triazin-5-ium-8,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C14H19N4O4/c1-13(2,3)22-12(21)17-6-4-14(8-17)5-7-18-10(20)9(19)15-16-11(14)18/h4-8H2,1-3H3/q+1

InChI Key

GUWQYFPYUHHTCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC[N+]3=C2N=NC(=O)C3=O

Origin of Product

United States

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